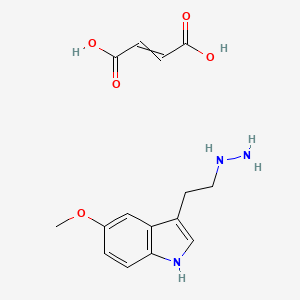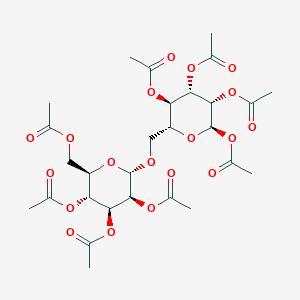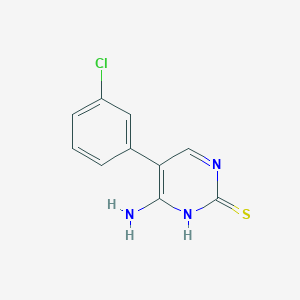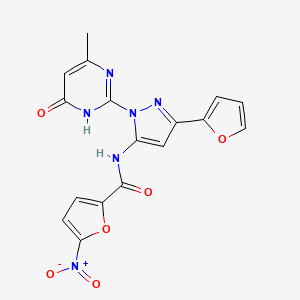![molecular formula C8H15NO3S B14097484 Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 790244-64-3](/img/structure/B14097484.png)
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is a chiral sulfinimine compound with significant applications in organic synthesis. It is known for its role in the synthesis of optically pure amino acids through decarboxylative radical cross-coupling reactions . The compound’s unique structure, featuring a sulfinyl group and an imino group, makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate typically involves the reaction of a chiral sulfinamide with an ethyl glyoxylate. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfinamide, facilitating the nucleophilic attack on the glyoxylate . The reaction is usually performed at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The reagents are typically added in a controlled manner to prevent side reactions and maintain the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with specific stereochemistry, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate involves its role as a chiral auxiliary. The sulfinyl group provides stereochemical control during chemical reactions, ensuring the formation of optically pure products. The imino group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations . The compound’s ability to form stable intermediates with high stereochemical fidelity makes it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
Ethyl (S,E)-2-((mesitylsulfinyl)imino)acetate: A similar compound used for the synthesis of optically pure amino acids through radical cross-coupling reactions.
Uniqueness
Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is unique due to its specific combination of a sulfinyl group and an imino group, which provides both stereochemical control and reactivity. This dual functionality makes it particularly effective in asymmetric synthesis, offering advantages over other chiral auxiliaries in terms of yield and selectivity .
Properties
CAS No. |
790244-64-3 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
ethyl 2-[(S)-tert-butylsulfinyl]iminoacetate |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/t13-/m0/s1 |
InChI Key |
CHPAJOSJONRYPT-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097403.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)


![8-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097425.png)

![4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B14097435.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)


![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097456.png)
![7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097458.png)

